2-Hydroxy-3,3-dimethylbutanenitrile 2-Hydroxy-3,3-dimethylbutanenitrile
Brand Name: Vulcanchem
CAS No.: 33350-17-3
VCID: VC4568279
InChI: InChI=1S/C6H11NO/c1-6(2,3)5(8)4-7/h5,8H,1-3H3
SMILES: CC(C)(C)C(C#N)O
Molecular Formula: C6H11NO
Molecular Weight: 113.16

2-Hydroxy-3,3-dimethylbutanenitrile

CAS No.: 33350-17-3

Cat. No.: VC4568279

Molecular Formula: C6H11NO

Molecular Weight: 113.16

* For research use only. Not for human or veterinary use.

2-Hydroxy-3,3-dimethylbutanenitrile - 33350-17-3

Specification

CAS No. 33350-17-3
Molecular Formula C6H11NO
Molecular Weight 113.16
IUPAC Name 2-hydroxy-3,3-dimethylbutanenitrile
Standard InChI InChI=1S/C6H11NO/c1-6(2,3)5(8)4-7/h5,8H,1-3H3
Standard InChI Key SAOOLIIHRNLCBT-UHFFFAOYSA-N
SMILES CC(C)(C)C(C#N)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular structure of 2-hydroxy-3,3-dimethylbutanenitrile features a four-carbon chain with two methyl groups at the third carbon (C3), a hydroxyl group at C2, and a nitrile group at C1. The IUPAC name is (2S)-2-hydroxy-3,3-dimethylbutanenitrile when specifying the (S)-enantiomer . The SMILES notation CC(C)(C)C@@HO encodes its stereochemistry, with the hydroxyl group in the (S)-configuration .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₆H₁₁NO
Molecular weight113.16 g/mol
XLogP3-AA (lipophilicity)1.1
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors2 (hydroxyl and nitrile)
Rotatable bonds1 (C2–C3 bond)

The compound’s branched structure reduces conformational flexibility, favoring specific reaction pathways in synthetic applications .

Stereochemical Synthesis and Resolution

Enantioselective synthesis of 2-hydroxy-3,3-dimethylbutanenitrile has been achieved using (S)-hydroxynitrile lyase from Manihot esculenta, which catalyzes the addition of hydrogen cyanide to ketones . Alternatively, chemical methods employing chiral catalysts, such as Ti(O-i-Pr)₄ with (R)-BINOL, yield enantiomeric excesses >90% . For example, cyanosilylation of 3,3-dimethylbutan-2-one with trimethylsilyl cyanide (TMSCN) in the presence of a titanium-based catalyst produces the (R)-enantiomer with 95% ee :

3,3-dimethylbutan-2-one + TMSCNTi(O-i-Pr)₄/(R)-BINOL(R)-2-hydroxy-3,3-dimethylbutanenitrile\text{3,3-dimethylbutan-2-one + TMSCN} \xrightarrow{\text{Ti(O-i-Pr)₄/(R)-BINOL}} \text{(R)-2-hydroxy-3,3-dimethylbutanenitrile}

The enantiomers exhibit distinct optical rotations: (R)-enantiomer: [α]D24=+68.5[α]_D^{24} = +68.5 (c = 1.00, CHCl₃) ; (S)-enantiomer: [α]D26=+21.5[α]_D^{26} = +21.5 (c = 0.70, CHCl₃) .

Synthetic Methodologies

Enzymatic Synthesis

The (S)-hydroxynitrile lyase-catalyzed reaction offers high enantioselectivity under mild conditions (pH 5.0–6.0, 25°C) . Substrate specificity studies show that bulky alkyl groups at C3 (e.g., dimethyl) enhance reaction rates by stabilizing the enzyme-substrate complex .

Chemical Synthesis

A two-step chemical route involves:

  • Cyanosilylation: Ketone + TMSCN → Trimethylsilyl-protected cyanohydrin.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the silyl group .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Enantiomeric Excess (ee)Conditions
Enzymatic 85–90>99% (S)pH 5.5, 25°C, 24 h
Chemical 9295% (R)CH₂Cl₂, −20°C, 12 h

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, CHCl₃) but poorly soluble in water (logP = 1.1) . Stability tests indicate decomposition at temperatures >150°C, with the nitrile group undergoing hydrolysis to carboxylic acids under acidic conditions .

Spectroscopic Data

NMR (CDCl₃) :

  • ¹H NMR: δ 1.01 (s, 9H, C(CH₃)₃), 3.99 (s, 1H, CHCN).

  • ¹³C NMR: δ 24.9 (C(CH₃)₃), 70.8 (C-OH), 119.3 (CN).

HRMS (EI) : m/z calcd. for C₆H₁₁NO: 113.0841; found: 113.0846.

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor to β-amino alcohols via reduction of the nitrile group. For example, catalytic hydrogenation (H₂/Pd-C) yields (2S)-2-amino-3,3-dimethylbutan-1-ol, a ligand in asymmetric catalysis .

Pharmaceutical Intermediates

Derivatization to α-hydroxy acids (via nitrile hydrolysis) produces intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) . For instance, enzymatic hydrolysis of (S)-2-hydroxy-3,3-dimethylbutanenitrile yields (S)-3,3-dimethyl-2-hydroxybutanoic acid, a potential ibuprofen precursor .

ParameterRecommendation
Personal protective gearGloves, goggles, lab coat
Storage−20°C, inert atmosphere
DisposalIncineration (CN-containing waste)

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to replace titanium-based systems .

  • Biocatalytic Optimization: Engineering hydroxynitrile lyases for improved activity in non-aqueous media .

  • Toxicological Profiling: Systematic studies on ecotoxicology and biodegradability.

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